molecular formula C14H19NOS B6540927 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide CAS No. 1058208-75-5

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide

Cat. No.: B6540927
CAS No.: 1058208-75-5
M. Wt: 249.37 g/mol
InChI Key: LITZFEXHSHXZOE-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group attached to a cyclopentyl ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the synthesis of 1-(thiophen-2-yl)cyclopentane. This can be achieved through a Grignard reaction where thiophene-2-bromide reacts with cyclopentyl magnesium bromide.

    Introduction of the Cyclopropane Carboxamide Group: The cyclopentyl intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethylamine derivative.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential biological activities. The thiophene ring is known for its pharmacological properties, and the compound could be explored for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene ring could play a crucial role in binding to the active site of enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar in structure but lacks the cyclopentyl and cyclopropane groups.

    Cyclopropanecarboxamide: Lacks the thiophene and cyclopentyl groups.

    Cyclopentylmethylamine: Lacks the thiophene and cyclopropane carboxamide groups.

Uniqueness

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is unique due to the combination of the thiophene ring, cyclopentyl group, and cyclopropane carboxamide. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-13(11-5-6-11)15-10-14(7-1-2-8-14)12-4-3-9-17-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITZFEXHSHXZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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